Albafuran A

Catalog No.
S623387
CAS No.
84323-14-8
M.F
C24H26O4
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albafuran A

CAS Number

84323-14-8

Product Name

Albafuran A

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+

InChI Key

KGOOVUKZICPAIZ-FRKPEAEDSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C

Description

Albafuran A is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a hydroxy group at position 6 and a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2. It has a role as a plant metabolite. It is a member of 1-benzofurans and a polyphenol.
Albafuran A is a natural product found in Morus lhou, Morus alba, and other organisms with data available.

Albafuran A is an organic compound with the chemical formula C24H26O4C_{24}H_{26}O_{4}. It belongs to the class of natural products known as furan derivatives, which are characterized by a five-membered aromatic ring containing oxygen. This compound has garnered interest due to its potential biological activities and unique structural features.

Typical of furan derivatives. Notable reactions include:

  • Oxidation: Hydroxy groups present in the compound can be oxidized to form carbonyl compounds or other functional groups, enhancing its reactivity and potential utility in synthetic applications.
  • Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modify its properties and biological activity .
  • Condensation Reactions: Albafuran A can react with aldehydes or ketones to form larger, more complex molecules through condensation processes.

Research indicates that Albafuran A exhibits significant biological activities, particularly in the realm of pharmacology. Its potential effects include:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, suggesting a protective role against oxidative stress .
  • Antimicrobial Properties: Preliminary studies indicate that Albafuran A possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation in medicinal chemistry .
  • Anti-inflammatory Effects: Some studies suggest that Albafuran A may reduce inflammation, which could be beneficial in treating inflammatory diseases .

The synthesis of Albafuran A can be achieved through several methods:

  • Natural Extraction: Albafuran A is often isolated from natural sources such as certain species of plants, including those in the Morus genus .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step synthetic routes starting from simpler furan derivatives, utilizing reactions such as cyclization and functional group transformations to construct the complex structure of Albafuran A .
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler precursors into Albafuran A represents a sustainable approach to its synthesis, leveraging biological pathways for efficient production.

Albafuran A has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting oxidative stress-related conditions or infections .
  • Cosmetics: Its antioxidant properties may find use in cosmetic formulations aimed at skin protection and anti-aging .
  • Agriculture: If proven effective against pathogens, it could be explored as a natural pesticide or fungicide.

Interaction studies involving Albafuran A focus on its effects on biological systems and other compounds:

  • Synergistic Effects: Research may explore how Albafuran A interacts with other natural compounds to enhance therapeutic efficacy or reduce toxicity.
  • Mechanism of Action: Understanding how Albafuran A interacts at the molecular level with cellular targets can provide insights into its pharmacological profile and guide further development.

Albafuran A shares structural similarities with several other compounds, leading to interesting comparisons:

Compound NameChemical FormulaKey FeaturesBiological Activity
Albafuran BC24H26O4C_{24}H_{26}O_{4}Structural isomer of Albafuran ASimilar antioxidant effects
Albafuran CC34H28O9C_{34}H_{28}O_{9}Larger molecular structureAntimicrobial properties
BenzofuransVariesGeneral class of compoundsDiverse biological activities

Uniqueness of Albafuran A

Albafuran A is unique due to its specific arrangement of functional groups and its distinct furan core structure. This configuration contributes to its unique biological activities compared to similar compounds. Its potential applications in pharmaceuticals and cosmetics further distinguish it from other furan derivatives.

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

378.18310931 g/mol

Monoisotopic Mass

378.18310931 g/mol

Heavy Atom Count

28

Melting Point

150 - 150.5 °C

UNII

YU653W6RVU

Other CAS

84323-14-8

Wikipedia

Albafuran A

Dates

Modify: 2024-02-18

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